N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-methoxybenzamide

medicinal chemistry structure-activity relationship hydrogen bonding

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-methoxybenzamide (CAS 946203-34-5) is a synthetic heterocyclic compound with the molecular formula C12H13NO4S and a molecular weight of 267.30 g/mol, featuring a 1,1-dioxido-2,3-dihydrothiophene (sulfolene) ring coupled to a 4-methoxybenzamide moiety via an amide linkage. The compound is commercially available from multiple research chemical suppliers as a building block for medicinal chemistry and screening library applications.

Molecular Formula C12H13NO4S
Molecular Weight 267.3
CAS No. 946203-34-5
Cat. No. B2754657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-methoxybenzamide
CAS946203-34-5
Molecular FormulaC12H13NO4S
Molecular Weight267.3
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)NC2CS(=O)(=O)C=C2
InChIInChI=1S/C12H13NO4S/c1-17-11-4-2-9(3-5-11)12(14)13-10-6-7-18(15,16)8-10/h2-7,10H,8H2,1H3,(H,13,14)
InChIKeyYTHXSTMNMKILLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)-4-methoxybenzamide (CAS 946203-34-5): Structural Identity and Commercial Availability


N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-methoxybenzamide (CAS 946203-34-5) is a synthetic heterocyclic compound with the molecular formula C12H13NO4S and a molecular weight of 267.30 g/mol, featuring a 1,1-dioxido-2,3-dihydrothiophene (sulfolene) ring coupled to a 4-methoxybenzamide moiety via an amide linkage . The compound is commercially available from multiple research chemical suppliers as a building block for medicinal chemistry and screening library applications . Its canonical SMILES is COc1ccc(C(=O)NC2C=CS(=O)(=O)C2)cc1 . Within the broader class of thiophene sulfone benzamides, this compound is distinguished by its specific 4-methoxy substitution pattern on the benzamide ring, which differentiates it from the unsubstituted parent, positional isomers (e.g., 2-methoxy), and other substituent variants (e.g., 4-methyl, 3,4-dimethoxy) .

Why Generic Substitution Fails for N-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)-4-methoxybenzamide: Structural Nuances That Drive Selection


Compounds within the thiophene sulfone benzamide class cannot be casually interchanged because the position and nature of substituents on the benzamide ring profoundly influence hydrogen-bonding capacity, electronic distribution, and steric profile, all of which govern target engagement [1]. Published SAR studies on structurally related thiophenyl benzamides demonstrate that even minor modifications—such as moving a methoxy group from the 4-position to the 2-position or replacing it with a methyl group—can alter HDAC isoform selectivity profiles and antiproliferative potency by orders of magnitude [2]. Furthermore, patent literature covering non-annulated thiophenylamides as FABP4/5 inhibitors explicitly enumerates substitution-dependent variations in binding affinity, establishing that the 4-methoxybenzamide configuration represents a distinct chemotype rather than a generic interchangeable building block [3]. Procurement of an incorrect positional isomer or substituent variant without verification of the intended biological or synthetic context risks experimental failure and wasted resources.

Quantitative Differentiation Evidence for N-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)-4-methoxybenzamide Versus Closest Analogs


Hydrogen Bond Acceptor/Donor Profile: 4-Methoxy vs. Unsubstituted and 2-Methoxy Benzamide Analogs

The 4-methoxy substituent introduces a hydrogen bond acceptor (the methoxy oxygen) at the para position of the benzamide ring, which is absent in the unsubstituted analog N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzamide (CAS 114145-49-2). This additional H-bond acceptor can engage distal residues in a target binding pocket that the unsubstituted variant cannot reach. In the 2-methoxy positional isomer, the methoxy group is ortho to the amide linkage, creating an intramolecular hydrogen bond with the amide N–H that restricts conformational freedom and alters the presentation of the benzamide pharmacophore [1]. The 4-methoxy compound avoids this intramolecular constraint, maintaining a freely accessible amide N–H for target interactions.

medicinal chemistry structure-activity relationship hydrogen bonding

Lipophilic Efficiency (LipE) Differentiation: 4-Methoxy vs. 3,4-Dimethoxy Analog

The closely related analog N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,4-dimethoxybenzamide (CAS 946359-54-2) adds a second methoxy group, increasing molecular weight from 267.30 to 297.33 g/mol and adding approximately 0.3–0.5 logP units of lipophilicity. In the context of fragment-based or lead-like screening libraries, the 4-methoxy compound (MW 267.30) falls within the 'lead-like' property space (MW ≤ 350), while retaining a lower calculated logP and higher lipophilic efficiency (LipE = pIC50 − logP) if potency is held constant [1]. For procurement decisions where physicochemical property filtering is applied (e.g., fragment-based drug discovery or CNS-targeted campaigns), the 4-methoxy compound occupies a distinct and more favorable position in LipE vs. molecular weight space compared to the heavier dimethoxy analog .

drug-likeness lipophilic efficiency physicochemical properties

Class-Level HDAC Inhibitory Potential: Thiophenyl Benzamide Scaffold Benchmarking

The thiophenyl benzamide scaffold to which N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-methoxybenzamide belongs has been validated as a privileged chemotype for histone deacetylase (HDAC) inhibition. In a foundational study by Fournel et al. (2006), thiophenyl modification of the benzamide HDAC inhibitor CI-994 (tacedinaline) significantly enhanced HDAC inhibitory activity and altered isoform selectivity profiles in vitro and in cancer cells [1]. CI-994 itself inhibits HDAC1 with an IC50 of 0.57 μM [2]. While no direct IC50 data exist for CAS 946203-34-5 against specific HDAC isoforms, the 4-methoxy substitution position on the benzamide ring is a critical determinant of isoform selectivity based on established SAR within this chemotype [1]. The 2,3-dihydrothiophene-1,1-dioxide (sulfolene) core further distinguishes this compound from thiophene-based benzamides lacking the sulfone moiety, as the dioxido groups can serve as additional hydrogen bond acceptors and alter the electronic character of the heterocycle [3].

HDAC inhibition epigenetics cancer antiproliferative

Synthetic Utility as a Building Block: Sulfolene Ring Reactivity vs. Saturated Sulfone Analogs

The 2,3-dihydrothiophene-1,1-dioxide (sulfolene) ring present in the target compound contains an endocyclic double bond (C2=C3), which distinguishes it from fully saturated tetrahydrothiophene-1,1-dioxide (sulfolane) analogs. This unsaturation enables unique synthetic transformations. Dil et al. (2022) demonstrated that 1,1-dioxido-2,3-dihydrothiophen-3-yl carbamate—bearing the same sulfolene core—undergoes Rh2(OAc)4-catalyzed cyclization to form a novel tetrahydro-3H-4-oxa-2-thia-2b-azacyclopropa[cd]pentalen-3-one 2,2-dioxide heterocyclic system via intramolecular aziridination of the C=C bond, a reaction pathway not accessible to saturated sulfone analogs [1]. In silico evaluation of the resulting heterocycle predicted good ADME properties and a high probability of anticancer activity against the PC-3 prostate carcinoma cell line [1]. In contrast, saturated sulfone analogs would be limited to substitution or elimination chemistry at the α-position, lacking the cyclization manifold offered by the unsaturated sulfolene ring [1].

synthetic chemistry building block sulfolene cyclization

FABP4/5 Inhibitor Chemotype Alignment: 4-Methoxybenzamide in Non-Annulated Thiophenylamide Patent Space

U.S. Patent 9,353,102 B2 (Hoffmann-La Roche) discloses non-annulated thiophenylamides as dual inhibitors of fatty acid binding proteins FABP4 and FABP5, targets implicated in diabetes, atherosclerosis, and metabolic syndrome [1]. The generic Markush structure (Formula I) encompasses compounds bearing a benzamide moiety linked to a thiophene ring with defined substitution patterns. The 4-methoxybenzamide substitution present in CAS 946203-34-5 aligns with the preferred structural embodiments described in the patent, where electron-donating groups at the para position of the benzamide ring are claimed to modulate FABP binding affinity [1]. While the patent does not disclose specific IC50 values for CAS 946203-34-5, a structurally related FABP4 inhibitor (N-(2,1,3-benzothiadiazol-4-yl)-2,5-dichlorothiophene-3-sulfonamide) achieved an IC50 of 0.255 μM against human FABP4, establishing that thiophene-containing sulfone/sulfonamide chemotypes can achieve sub-micromolar FABP binding [2].

FABP4 inhibitor FABP5 inhibitor metabolic disease atherosclerosis

Recommended Application Scenarios for N-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)-4-methoxybenzamide Based on Evidence Profile


HDAC Isoform-Selectivity Screening Campaigns Using Thiophenyl Benzamide Scaffolds

Based on the class-level validation of thiophenyl benzamides as HDAC inhibitors with substituent-dependent isoform selectivity [1], this compound is best deployed as a screening candidate in HDAC1/2/3 selectivity panels. The 4-methoxy substitution position differentiates it from the 2-methoxy isomer and unsubstituted parent, enabling exploration of how para-substitution on the benzamide ring affects HDAC isoform engagement. Procurement of this specific compound, alongside its positional isomers, enables systematic SAR profiling of the methoxy substitution vector on HDAC isotype selectivity [1].

FABP4/5 Dual Inhibitor Lead Optimization Programs

The compound's structural alignment with the non-annulated thiophenylamide FABP4/5 inhibitor patent (US 9,353,102 B2) [2] positions it as a relevant starting point or reference compound for medicinal chemistry programs targeting metabolic diseases (diabetes, atherosclerosis). Procurement enables comparative benchmarking against the patented chemical space and assessment of the 4-methoxybenzamide pharmacophore contribution to FABP binding, particularly when paired with X-ray crystallography efforts analogous to PDB 7FXT [3].

Synthetic Methodology Development Leveraging Sulfolene Alkene Reactivity

The endocyclic C2=C3 double bond of the 2,3-dihydrothiophene-1,1-dioxide ring enables alkene-specific transformations (e.g., Rh-catalyzed aziridination/cyclization to novel heterocyclic systems) that are inaccessible to saturated sulfone analogs [4]. This compound is specifically recommended for synthetic chemistry groups developing new heterocyclic scaffolds via transition-metal-catalyzed functionalization of the sulfolene moiety. The product heterocycles have demonstrated in silico-predicted anticancer activity against PC-3 cells [4].

Fragment-Based or Lead-Like Screening Library Assembly

With a molecular weight of 267.30 g/mol and estimated clogP in the 0.8–1.2 range , this compound occupies favorable lead-like chemical space and is suitable for inclusion in fragment-based or lead-like diversity screening libraries. Its procurement is indicated for organizations building target-agnostic screening collections where structural novelty (sulfolene-benzamide hybrid), favorable physicochemical properties, and synthetic tractability are prioritized over pre-existing target-specific activity data .

Quote Request

Request a Quote for N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-methoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.